3-isopropylbiphenyl GC-MS fragmentation pattern
3-isopropylbiphenyl GC-MS fragmentation pattern
An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 3-Isopropylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylbiphenyl is an aromatic hydrocarbon characterized by a biphenyl core structure substituted with an isopropyl group at the 3-position. As with many substituted aromatic compounds, precise identification is critical in fields ranging from environmental analysis to chemical synthesis and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering high-resolution separation and unambiguous structural elucidation.
This guide provides an in-depth examination of the electron ionization (EI) mass spectrometric fragmentation pattern of 3-isopropylbiphenyl. Moving beyond a simple catalog of mass-to-charge ratios, we will explore the mechanistic rationale behind the observed fragmentation, providing a framework for confident identification. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and data from closely related structural analogs.
Recommended GC-MS Protocol for Aromatic Hydrocarbon Analysis
The accurate analysis of 3-isopropylbiphenyl requires a robust and reproducible GC-MS methodology. The following protocol is designed to achieve excellent chromatographic separation and generate high-quality mass spectra for this class of compounds. This method is based on standard procedures for analyzing polycyclic aromatic hydrocarbons (PAHs) and similar semi-volatile organic compounds.[1][2][3]
Instrumentation
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Gas Chromatograph: A system equipped with a split/splitless injector and a programmable oven.
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Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.
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GC Column: A low-bleed, mid-polarity capillary column such as a DB-5ms or Rtx-5MS (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness) is highly recommended for its versatility with aromatic compounds.[2]
Step-by-Step Methodology
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Sample Preparation: Dissolve the sample containing 3-isopropylbiphenyl in a high-purity volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1-10 µg/mL.
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Injector Configuration:
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Set the injector temperature to 280 °C.
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Use a splitless injection mode for trace analysis to maximize sensitivity, with a splitless time of 1 minute.[3]
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Inject a 1 µL sample volume.
-
-
Carrier Gas: Use Helium as the carrier gas with a constant flow rate of 1.0-1.5 mL/min.[1]
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Oven Temperature Program:
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Initial Temperature: Hold at 70 °C for 2 minutes.
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Ramp 1: Increase temperature at a rate of 15 °C/min to 200 °C.
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Ramp 2: Increase temperature at a rate of 10 °C/min to 300 °C.
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Final Hold: Hold at 300 °C for 5 minutes.
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-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to spectral libraries like NIST.[4]
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Source Temperature: Set to 230 °C.[1]
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Quadrupole Temperature: Set to 150 °C.
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Scan Range: Acquire data from m/z 40 to 450 to ensure all relevant fragments and the molecular ion are captured.
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Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from saturating the detector.
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Experimental Workflow Diagram
Caption: High-level workflow for the GC-MS analysis of 3-isopropylbiphenyl.
Analysis of the Mass Spectrum and Fragmentation Pattern
The mass spectrum of 3-isopropylbiphenyl is dictated by the principles of electron ionization, where high-energy electrons (70 eV) impact the molecule, causing the ejection of an electron to form a radical cation (M+•).[5] This molecular ion is energetically unstable and undergoes predictable fragmentation to yield more stable daughter ions. The fragmentation pathways are primarily governed by the stability of the resulting carbocations and neutral losses.
The molecular formula of 3-isopropylbiphenyl is C15H16, with a molecular weight of 196.29 g/mol .[6][7]
Primary Fragmentation Pathways
The EI fragmentation of 3-isopropylbiphenyl is dominated by cleavages at the isopropyl substituent, as this is the weakest point of the molecule and leads to the formation of highly stable, resonance-stabilized cations. The pattern is directly analogous to that observed for its isomer, 4-isopropylbiphenyl.[8]
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Molecular Ion (M+•) at m/z 196: The molecular ion peak is expected to be clearly visible. The stable biphenyl aromatic system can effectively delocalize the radical charge, making the M+• relatively stable compared to aliphatic compounds.
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Loss of a Methyl Radical ([M-15]+) at m/z 181: This is the most characteristic and typically the most abundant fragment (the base peak) in the spectrum. The fragmentation involves the cleavage of a C-C bond to lose a methyl radical (•CH3). This process is highly favored because it produces a secondary benzylic carbocation. This cation is exceptionally stable due to resonance delocalization across the entire biphenyl ring system. The resulting ion at m/z 181 is the defining feature for identifying an isopropylbiphenyl structure.
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Loss of an Isopropyl Radical ([M-43]+) at m/z 153: A less prominent, but still significant, fragmentation pathway is the cleavage of the bond between the isopropyl group and the phenyl ring. This results in the loss of an isopropyl radical (•C3H7) and the formation of a biphenyl cation at m/z 153. This fragment provides confirmation of the core biphenyl structure.
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Further Fragmentation: The biphenyl cation at m/z 153 can subsequently lose a hydrogen atom to form an ion at m/z 152, which is also a characteristic fragment of the parent biphenyl molecule.[9]
Summary of Key Ions
| m/z Value | Proposed Fragment | Identity | Significance |
| 196 | [C15H16]+• | Molecular Ion (M+•) | Confirms the molecular weight of the compound. |
| 181 | [C14H13]+ | [M-CH3]+ | Base Peak. Definitive fragment for an isopropylbiphenyl isomer, formed by loss of a methyl radical. |
| 153 | [C12H9]+ | [M-C3H7]+ | Confirms the biphenyl core structure via loss of the isopropyl radical. |
| 152 | [C12H8]+• | [M-C3H8]+• | Common fragment in biphenyl systems, resulting from H loss. |
Fragmentation Mechanism Diagram
Caption: Key EI fragmentation pathways of 3-isopropylbiphenyl.
Conclusion
The GC-MS analysis of 3-isopropylbiphenyl provides a distinct and interpretable fragmentation pattern under standard electron ionization conditions. The confident identification of this compound relies on observing three key features in the mass spectrum:
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A clear molecular ion peak at m/z 196 .
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A dominant base peak at m/z 181 , corresponding to the highly stable cation formed by the loss of a methyl group.
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A significant fragment at m/z 153 , confirming the loss of the entire isopropyl substituent and the presence of the biphenyl core.
By employing the robust GC protocol detailed in this guide and understanding the underlying fragmentation mechanisms, researchers can achieve unambiguous identification of 3-isopropylbiphenyl in complex matrices, ensuring the highest degree of scientific integrity in their analytical results.
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines . PMC. [Link]
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Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds . Bisphenol A Information & Resources. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra . Sam Houston State University. [Link]
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Biphenyl . NIST WebBook. [Link]
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Isopropyl Alcohol . NIST WebBook. [Link]
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